molecular formula C20H13ClF4N4O3 B605954 Regorafenib metabolite M4 CAS No. 1343498-72-5

Regorafenib metabolite M4

Cat. No. B605954
M. Wt: 468.79
InChI Key: UJAPQTJRMGFPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regorafenib metabolite M4, also known as N-desmethyl Regorafenib, is a metabolite of Regorafenib . Regorafenib is an oral multikinase inhibitor with clinical efficacy in a range of advanced solid tumors . It has been found that Regorafenib and its pharmacologically active metabolites M-2 and M-5 have a significant role in solid tumors .


Molecular Structure Analysis

The molecular formula of Regorafenib metabolite M4 is C20H13ClF4N4O3 . It belongs to the group of biaryl urea compounds . The sole difference between Regorafenib and its metabolite M4 is the presence of a fluorine atom in the center phenyl ring .


Chemical Reactions Analysis

Regorafenib is metabolized by UGT1A9 and CYP3A4 enzymes to two active metabolites M-5 (demethylated N-oxide) and M-2 (N-oxide) . CYP enzymes may be inhibited or induced by the co-administration of agents that interact with the same enzymes .

Scientific Research Applications

Oncology

Regorafenib is an oral multikinase inhibitor that blocks the activity of multiple protein kinases, including those involved in the regulation of tumor angiogenesis (VEGFR1, 2, and 3, and TIE-2), oncogenesis (KIT, RET, RAF-1, BRAF, and BRAFV600E), and the tumor microenvironment (PDGFR and FGFR) . It has demonstrated antitumor activity in a range of solid tumors .

Method of Application

Regorafenib is administered orally . It is primarily metabolized in the liver by oxidative .

Results or Outcomes

Phase III studies showed that regorafenib has efficacy in patients with advanced gastrointestinal stromal tumors or treatment-refractory metastatic colorectal cancer .

Pharmacokinetics

A high-throughput method was developed to quantify sorafenib, regorafenib, cabozantinib, and their active metabolites in plasma simultaneously .

Method of Application

The chromatographic separation analysis was performed on a Waters-ACQUITY UPLC BEH C18 column by UPLC-MS/MS system using a gradient elution of solvent A (acetonitrile) and solvent B (water with 0.1% formic acid) in 3.0 min .

Results or Outcomes

This method presented satisfactory results of specificity, precision (the intra-day coefficient of variation was between 2.5% and 6.6%, and the inter-day coefficient of variation was between 4.0% and 11.1%) and accuracy (within ±15% for intra-day and inter-day), as well as the stability under certain conditions, the matrix effect in plasma, and extraction recovery (75.6%–94.4%) .

Therapeutic Drug Monitoring

To ensure the curative effect and safety of drugs like Sorafenib, Regorafenib, and Cabozantinib, therapeutic drug monitoring (TDM) is used .

Method of Application

A high throughput method was developed to quantify these drugs and their active metabolites in plasma simultaneously . The chromatographic separation analysis was performed on a Waters-ACQUITY UPLC BEH C18 column by UPLC-MS/MS system .

Results or Outcomes

The method presented satisfactory results of specificity, precision, and accuracy . It was successfully applied to the pharmacokinetic study in rats .

Adverse Event Monitoring

The plasma concentrations of Regorafenib and its metabolites have been associated with adverse events in patients with metastatic colorectal cancers .

Method of Application

The trough plasma concentrations (Ctrough) of Regorafenib and its metabolites were assessed in a single-center, prospective, observational study .

Results or Outcomes

The Ctrough of Regorafenib was associated with bilirubin increase, and the Ctrough of M5 was significantly correlated with hypertension and severe rash . Significant differences were noted in the M5 concentration-to-dose ratio values between the patients with ABCG2 421A/A and ABCG2 421C/A or C/C polymorphisms .

Population Pharmacokinetics

A population pharmacokinetic (PK) model was developed to evaluate the variability of the PK of Regorafenib and its pharmacologically active metabolites M-2 and M-5 in solid tumors .

Method of Application

The model was initially developed using densely sampled phase 1 data and information on food intake to incorporate enterohepatic circulation (EHC) that was identified to considerably contribute to the PK of Regorafenib .

Results or Outcomes

By incorporating EHC, the model adequately described the PK profiles of Regorafenib, M-2, and M-5 after single and multiple doses in patients from phase 1 studies . Individual exposure in phase 3 studies was adequately described based on assumptions on the time and frequency of food intake .

Antitumor Activity

Regorafenib is an oral multikinase inhibitor that blocks the activity of multiple protein kinases, including those involved in the regulation of tumor angiogenesis, oncogenesis, and the tumor microenvironment .

Method of Application

Regorafenib is administered orally . It is primarily metabolized in the liver by oxidative .

Results or Outcomes

Early-phase clinical studies of Regorafenib demonstrated antitumor activity in a range of solid tumors . This has been shown to translate into clinical benefit in phase III trials in treatment-refractory metastatic colorectal cancer and gastrointestinal stromal tumors .

Safety And Hazards

Regorafenib and its metabolites have some safety concerns. The most common adverse reactions are hand foot skin reactions, diarrhea, hypertension, and fatigue . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The potential role of Regorafenib in emerging combined treatment approach with immunotherapy strategies using immune checkpoint blockade is being explored . Its potential extension to patient categories not included in the registrative study is also being considered .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAPQTJRMGFPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regorafenib metabolite M4

CAS RN

1343498-72-5
Record name BAY-751098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-751098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib metabolite M4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib metabolite M4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Regorafenib metabolite M4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Regorafenib metabolite M4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Regorafenib metabolite M4
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Regorafenib metabolite M4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.